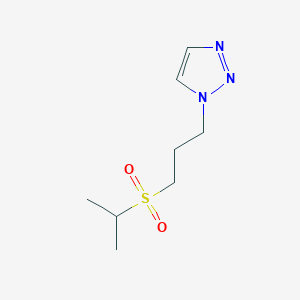

1-(3-Propan-2-ylsulfonylpropyl)triazole

Description

Academic Significance of Triazole and Sulfone Moieties in Contemporary Organic Chemistry

The triazole ring and the sulfone group are two functional motifs that individually command significant attention in organic chemistry, materials science, and medicinal chemistry. Their combination into single molecular scaffolds has led to the development of compounds with diverse applications.

The triazole moiety exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). Both are five-membered aromatic rings containing three nitrogen atoms. nih.govnih.gov These heterocycles are noted for their high stability, polarity, and capacity for hydrogen bonding. nih.gov In medicinal chemistry, the triazole ring is considered a privileged structure and is a component of numerous FDA-approved drugs, including the antifungals fluconazole (B54011) and itraconazole. nih.govnih.gov The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient, further cementing their importance in drug discovery and bioconjugation. nih.govnih.govresearchgate.net Beyond medicine, triazole derivatives are utilized in materials science for their conductive and photophysical properties, finding use in optoelectronic materials and as ligands in catalysis. acs.org

The sulfone group (R-S(=O)₂-R') is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This functional group is a key pharmacophore due to its chemical stability and its ability to act as a hydrogen bond acceptor. nih.gov The strong electron-withdrawing nature of the sulfonyl group influences the electronic properties of adjacent molecular fragments. In drug design, sulfone moieties are present in various therapeutic agents, including antibacterials (sulfonamides) and anti-inflammatory drugs. The synthesis of sulfones is often achieved through the oxidation of precursor sulfides, a reaction that is typically high-yielding and robust. nih.gov

The integration of both triazole and sulfone moieties into a single molecule creates a hybrid structure with a unique combination of properties. nih.gov Researchers have explored these "sulfonyl-triazoles" for a range of applications, leveraging the stability and synthetic accessibility of the triazole ring with the potent electronic and hydrogen-bonding characteristics of the sulfone group. nih.govnih.gov

The Compound 1-(3-Propan-2-ylsulfonylpropyl)triazole within the Broader Context of Heterocyclic Research

The compound 1-(3-propan-2-ylsulfonylpropyl)triazole belongs to the class of N-alkyl sulfonyl-substituted triazoles. While specific research on this molecule is limited, its structure is representative of a class of compounds explored within heterocyclic chemistry. The general approach to synthesizing such molecules involves multi-step reaction sequences. Typically, this would begin with the creation of a thioether, which is subsequently oxidized to form the target sulfone. nih.gov For instance, a halide could be reacted with a thiol to form a sulfide (B99878), which is then oxidized using an agent like hydrogen peroxide. nih.gov The triazole ring can be introduced via reactions like the CuAAC or by alkylating a pre-existing triazole ring. nih.govmdpi.com

Sulfonyl-triazoles are investigated for several purposes. In medicinal chemistry, libraries of related compounds have been synthesized and evaluated for a variety of biological activities. nih.govnih.govresearchgate.net Furthermore, sulfonyl-triazoles serve as valuable intermediates in organic synthesis. The sulfonyl group can act as a leaving group in certain reactions, making these compounds useful synthons for creating more complex heterocyclic systems. researchgate.netrsc.org For example, sulfonyl-triazoles have been developed as a class of electrophiles for "Sulfur–triazole exchange (SuTEx) chemistry," a method used to covalently modify proteins for chemical biology research. rsc.org

The specific structure of 1-(3-propan-2-ylsulfonylpropyl)triazole, featuring a flexible propyl linker between the isopropylsulfone and the triazole ring, represents a synthetically accessible target within this class of molecules. Research into analogous compounds provides a framework for understanding its potential chemical behavior and significance.

Compound Data

Table 1: Properties of 1-(3-Propan-2-ylsulfonylpropyl)-1H-1,2,4-triazole Note: The following data is calculated and not derived from experimental measurements.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₂S |

| Molecular Weight | 217.29 g/mol |

| Isomer | 1H-1,2,4-triazole |

To provide context, the following table includes examples of other sulfone-substituted triazole compounds that have been described in scientific literature.

Table 2: Examples of Research Compounds in the Sulfone-Substituted Triazole Class

| Compound Name | Molecular Formula | Research Context | Reference |

| 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole (SPA70) | C₂₂H₂₇N₃O₄S | Investigated as a selective antagonist of the Pregnane X receptor (PXR). | nih.gov |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C₁₄H₁₂N₄O₂S | Identified as an inhibitor of yellow fever virus replication. | nih.gov |

| 1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole | C₁₇H₂₅N₃O₂S | Used as a reagent in organic synthesis. | chemicalbook.com |

Properties

IUPAC Name |

1-(3-propan-2-ylsulfonylpropyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-8(2)14(12,13)7-3-5-11-6-4-9-10-11/h4,6,8H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTTURPMZODSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCN1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Propan 2 Ylsulfonylpropyl Triazole and Analogous Structures

Historical Evolution of Triazole Synthesis Relevant to Sulfone-Containing Derivatives

The foundation for the synthesis of 1,2,3-triazoles was laid by Rolf Huisgen in the mid-20th century with the development of the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction involves the combination of a 1,3-dipole (such as an organic azide) with a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. researchgate.net Initially, these reactions were conducted under thermal conditions, which often required high temperatures and resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting their synthetic utility. researchgate.net

A paradigm shift occurred in the early 2000s with the independent discovery by the groups of Sharpless and Meldal of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). scielo.br This reaction, often termed "click chemistry," proceeds with high efficiency and, crucially, high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netgoogle.com The mild reaction conditions, tolerance of a wide variety of functional groups, and high yields have made CuAAC the most direct and practical route to 1,4-disubstituted 1,2,3-triazoles. google.comnih.gov The introduction of sulfonyl azides directly into the CuAAC reaction has been explored, providing a route to N-sulfonyl-1,2,3-triazoles, where the sulfone group is directly attached to the triazole nitrogen. nih.govresearchgate.net The synthesis of molecules like 1-(3-propan-2-ylsulfonylpropyl)triazole, however, relies on precursors where the sulfone and azide (B81097) functionalities are separated by an alkyl chain.

Design and Selection of Precursors for 1-(3-Propan-2-ylsulfonylpropyl)triazole Construction

The construction of the target molecule, 1-(3-propan-2-ylsulfonylpropyl)triazole, via the well-established azide-alkyne cycloaddition pathway necessitates the strategic design and synthesis of two key precursors: an azide bearing the propan-2-ylsulfonylpropyl side chain and an alkyne partner.

The primary azide precursor required is 3-azidopropyl isopropyl sulfone . The synthesis of this intermediate is not directly reported but can be logically devised from commercially available starting materials through a series of fundamental organic transformations. A plausible route would involve:

Thioetherification: Reaction of a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane, with isopropyl thiolate (generated from isopropyl thiol and a base). This SN2 reaction would form 3-chloropropyl isopropyl sulfide (B99878) .

Oxidation: The sulfide is then oxidized to the corresponding sulfone. This is a critical step to introduce the sulfone moiety. researchgate.net

Azidation: Finally, the terminal chloro group of the resulting 3-chloropropyl isopropyl sulfone is displaced by an azide, typically using sodium azide in a polar aprotic solvent like DMF. This nucleophilic substitution yields the desired precursor, 3-azidopropyl isopropyl sulfone .

The second precursor is an alkyne. The simplest alkyne, acetylene, would yield the parent 1-(3-propan-2-ylsulfonylpropyl)-1H-1,2,3-triazole. However, the versatility of the CuAAC reaction allows for the use of a wide array of terminal alkynes, enabling the synthesis of a diverse library of 4-substituted analogues.

Principal Synthetic Routes to the 1-(3-Propan-2-ylsulfonylpropyl)triazole Scaffold

Application of 1,3-Dipolar Cycloaddition Reactions for Triazole Ring Formation

The most efficient method for forming the 1,2,3-triazole ring of the target compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this reaction, the synthesized 3-azidopropyl isopropyl sulfone is reacted with a terminal alkyne in the presence of a copper(I) catalyst.

The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including mixtures of water and t-butanol, or THF. nih.gov The reaction proceeds under mild conditions, often at room temperature, and provides the 1,4-disubstituted triazole product with high regioselectivity and yield. researchgate.net The use of strained cycloalkynes can also promote cycloaddition without the need for a metal catalyst, a method known as strain-promoted azide-alkyne cycloaddition (SPAAC), though this is more common in bioconjugation. organic-chemistry.org

| Catalyst System | Reducing Agent | Solvent | Temperature | Typical Yields for Analogous Reactions |

| CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | Room Temp | High |

| CuI | None (Cu(I) source) | THF/H₂O | Room Temp | High |

| Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | None (Cu(I) source) | Toluene (B28343) or H₂O | Room Temp | Good to Excellent nih.gov |

This table presents common catalyst systems used for CuAAC reactions, which are applicable to the synthesis of 1-(3-propan-2-ylsulfonylpropyl)triazole from its precursors.

Oxidative Approaches for the Introduction of the Sulfone Moiety

The sulfone group is a key pharmacophore and structural element. In the context of synthesizing 1-(3-propan-2-ylsulfonylpropyl)triazole, the sulfone is introduced prior to the cycloaddition step by oxidizing a sulfide precursor. The oxidation of 3-chloropropyl isopropyl sulfide to 3-chloropropyl isopropyl sulfone is a critical transformation.

A variety of oxidizing agents can accomplish the conversion of sulfides to sulfones. researchgate.net Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice, often used in conjunction with a catalyst. mdpi.comorientjchem.org Other potent oxidizing systems include sodium chlorite (B76162) (NaClO₂) with hydrochloric acid, which generates chlorine dioxide in situ, and potassium hydrogen persulfate (Oxone®). nih.govresearchgate.net The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without significant side reactions.

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yields for Alkyl Sulfides |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Ethanol | High organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Dendritic Phosphomolybdate Hybrid | Ethanol | High mdpi.com |

| Sodium Chlorite (NaClO₂) | Hydrochloric Acid | Acetonitrile (B52724) | High nih.gov |

| Oxone® (KHSO₅) | No Catalyst | Methanol/Water | High |

| m-CPBA (meta-Chloroperoxybenzoic acid) | No Catalyst | Dichloromethane (B109758) | High |

This table summarizes various methods for the oxidation of sulfides to sulfones, a key step in the proposed synthesis of the precursor for 1-(3-propan-2-ylsulfonylpropyl)triazole.

Multi-Step Synthesis Strategies and Sequential Transformations

A complete, multi-step synthesis for 1-(3-propan-2-ylsulfonylpropyl)triazole can be proposed based on the combination of precursor synthesis and the final cycloaddition. This sequential approach offers high control over each transformation.

Proposed Multi-Step Synthesis:

Step 1: Synthesis of 3-Chloropropyl Isopropyl Sulfide: Isopropyl thiol is deprotonated with a base like sodium hydroxide (B78521) to form sodium isopropyl thiolate. This nucleophile is then reacted with 1-bromo-3-chloropropane. The greater reactivity of the bromide as a leaving group compared to the chloride allows for selective substitution to yield 3-chloropropyl isopropyl sulfide.

Step 2: Oxidation to 3-Chloropropyl Isopropyl Sulfone: The sulfide from Step 1 is oxidized using a reliable method, such as hydrogen peroxide with a suitable catalyst or Oxone®, to produce 3-chloropropyl isopropyl sulfone. researchgate.net

Step 3: Synthesis of 3-Azidopropyl Isopropyl Sulfone: The chloroalkane from Step 2 undergoes nucleophilic substitution with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) to yield the key precursor, 3-azidopropyl isopropyl sulfone.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide from Step 3 is reacted with a chosen terminal alkyne (e.g., phenylacetylene) in the presence of a Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) to afford the final product, a 1,4-disubstituted-1-(3-propan-2-ylsulfonylpropyl)triazole derivative. nih.gov

This modular, step-by-step approach allows for purification of intermediates and provides flexibility in the choice of the alkyne component, enabling the creation of a library of analogous structures.

One-Pot Synthetic Protocols for Related Triazole Derivatives

While a multi-step synthesis offers control, one-pot protocols are highly desirable for improving efficiency by reducing the number of workup and purification steps. For the synthesis of related sulfonyl triazoles, several one-pot methods have been developed. For instance, procedures for synthesizing N-sulfonyl-1,2,3-triazoles have been reported where a sulfonyl azide is generated in situ from a sulfonic acid and sodium azide, which then reacts with an alkyne in the same reaction vessel. organic-chemistry.org

Another relevant one-pot strategy involves a three-component reaction of aromatic ketones, sodium sulfinates, and organic azides, catalyzed by copper, to form 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. organic-chemistry.org Although these methods produce different isomers or substitution patterns than the title compound, they highlight advanced strategies in triazole synthesis that combine multiple transformations into a single, efficient operation. The development of a one-pot synthesis for N-alkylsulfonylalkyl triazoles would represent a significant advancement but remains a more complex synthetic challenge.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of sulfone-functionalized triazoles are highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Evaluation of Catalytic Performance and Selectivity

The synthesis of sulfone-functionalized triazoles is often achieved through catalyst-mediated reactions. Copper-based catalysts have been extensively studied, but other metals and metal-free systems also show promise.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. However, the synthesis of N-sulfonyl-1,2,3-triazoles can be influenced by various factors, including the choice of copper source and ligands. Research has shown that the use of copper(I) thiophene-2-carboxylate (CuTC) can be particularly effective, providing high conversion and excellent selectivity for the desired 1-sulfonyl triazole product under both anhydrous and aqueous conditions. nih.govnih.gov In contrast, other copper sources like CuBr in the absence of a suitable ligand can lead to lower selectivity. nih.gov The addition of sulfur-donating ligands, such as tert-butyl sulfide, has been shown to improve selectivity when used with various copper(I) sources. nih.gov

A study on the three-component synthesis of 4-sulfonyl-1,2,3-triazoles highlighted the superiority of CuCl₂ in combination with the ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) for achieving high yields. tandfonline.com This research systematically screened various copper salts (CuI, Cu(OAc)₂, Cu(OTf)₂, and CuCl₂) and tertiary amine ligands (TMEDA, 2,2'-bipyridine, 1,10-phenanthroline), demonstrating the critical role of the catalyst system in reaction optimization. tandfonline.com

Beyond copper, other transition metals have been employed. Rhodium(II) catalysts are effective in promoting the denitrogenation of N-sulfonyl-1,2,3-triazoles to form α-imino rhodium carbenes, which are versatile intermediates for synthesizing other nitrogen-containing heterocycles. elsevierpure.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce 1,5-disubstituted 1,2,3-triazoles, offering a complementary regioselectivity to the more common CuAAC which yields 1,4-isomers. mdpi.com Iridium-catalyzed reactions have also been developed for the synthesis of fully substituted 1,2,3-triazoles. mdpi.com

Table 1: Evaluation of Catalytic Performance in the Synthesis of a 4-Tosyl-1,5-disubstituted-1,2,3-triazole

| Entry | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | CuBr₂ | - | 54 | tandfonline.com |

| 2 | CuI | - | 68 | tandfonline.com |

| 3 | Cu(OAc)₂ | - | 65 | tandfonline.com |

| 4 | Cu(OTf)₂ | - | 61 | tandfonline.com |

| 5 | CuCl₂ | - | 72 | tandfonline.com |

| 6 | CuCl₂ | TMEDA | 81 | tandfonline.com |

| 7 | CuCl₂ | 2,2'-bipyridine | 74 | tandfonline.com |

| 8 | CuCl₂ | 1,10-phenanthroline | 70 | tandfonline.com |

Reaction conditions: Acetophenone, sodium p-toluenesulfinate, and phenyl azide in DMSO under an air atmosphere. tandfonline.com

Influence of Solvents and Co-solvents on Reaction Efficacy

The choice of solvent can significantly impact the yield, purity, and reaction rate of triazole synthesis. A variety of solvents have been investigated, ranging from common organic solvents to more sustainable alternatives.

In the CuTC-catalyzed synthesis of 1-sulfonyl-1,2,3-triazoles, water and toluene were identified as optimal solvents, leading to complete reactions within 2 hours. nih.govnih.gov Interestingly, traditional CuAAC co-solvent systems like tert-butyl alcohol/water resulted in poorer conversions and selectivity. nih.govnih.gov Strongly coordinating solvents such as acetonitrile were found to suppress product formation entirely, while dichloromethane and chloroform (B151607) allowed for complete conversion, albeit over a longer reaction time of 5 hours. nih.govnih.gov

For the three-component synthesis of 4-sulfonyl-1,2,3-triazoles, dimethyl sulfoxide (B87167) (DMSO) was found to be a superior solvent when using a CuCl₂/TMEDA catalyst system. tandfonline.com The study also explored other solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene, all of which resulted in lower yields compared to DMSO under the optimized conditions. tandfonline.com

Table 2: Influence of Solvents on the Yield of a 4-Tosyl-1,5-disubstituted-1,2,3-triazole

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMSO | 89 | tandfonline.com |

| 2 | DMF | 65 | tandfonline.com |

| 3 | MeCN | 25 | tandfonline.com |

| 4 | Toluene | <5 | tandfonline.com |

| 5 | Water | High Conversion | nih.gov |

| 6 | Dichloromethane | Complete Conversion (5h) | nih.gov |

| 7 | Chloroform | Complete Conversion (5h) | nih.gov |

Temperature, Pressure, and Reaction Time Effects on Yield and Purity

Temperature and reaction time are critical parameters that require careful optimization to maximize yield and purity while minimizing side product formation. For the copper-catalyzed synthesis of 4-sulfonyl-1,2,3-triazoles, reactions are often conducted at room temperature (around 25 °C), with reaction times typically ranging from 24 to 48 hours, depending on the substrates. nih.gov Some substrates with electron-donating groups may require longer reaction times to achieve acceptable yields. nih.gov Increasing the temperature to 35 °C has been explored in some cases. nih.gov

In the synthesis of 1-sulfonyl-1,2,3-triazoles using a CuTC catalyst, the reactions proceed to completion within 2 hours at room temperature in optimal solvents. nih.govnih.gov Lowering the catalyst loading to 2 mol% increased the required reaction time to 15 hours for complete conversion. nih.govnih.gov There is a lack of specific data in the reviewed literature regarding the systematic study of pressure effects on the synthesis of sulfone-functionalized triazoles.

Table 3: Effect of Reaction Time on the Yield of 4-Sulfonyl-1,2,3-triazoles

| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4'-Fluoroacetophenone derivative | 24 | 25 | 73 | nih.gov |

| 2-Acetonaphthone derivative | 24 | 25 | 71 | nih.gov |

| 4'-Methoxyacetophenone derivative | 48 | 25 | 34 | nih.gov |

| 1-Acetonaphthone derivative | 48 | 25 | 60 | nih.gov |

| Phenylacetylene with tosyl azide | 2 | Room Temp | 91 | nih.gov |

| 1-Octyne with tosyl azide | 2 | Room Temp | 84 | nih.gov |

Green Chemistry Principles in the Synthesis of Sulfone-Functionalized Triazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. This includes the development of metal-free synthetic routes and the use of sustainable solvents or solvent-free conditions.

Development of Metal-Free Synthetic Pathways

The development of metal-free synthetic routes for sulfone-functionalized triazoles is highly desirable to avoid the costs and potential toxicity associated with metal catalysts. Organocatalysis has emerged as a powerful alternative.

One approach involves the room-temperature organocatalytic cycloaddition of azides with β-keto sulfones, providing a direct route to 4-sulfonyl-1,2,3-triazoles. nih.gov Pyrrolidine has been used as an organocatalyst for the synthesis of sulfonyl-1,2,3-triazolyl pyrimidines in good to excellent yields. tandfonline.com Another metal-free approach utilizes the reaction of enaminones with sulfonyl azides. rhhz.net Depending on the solvent, this method can selectively produce either N²-sulfonyl or N²-H 1,2,3-triazoles. rhhz.net

A three-component synthesis of 1,2,3-triazoline-4-sulfonamides has been developed using in situ generated CH-diazomethane sulfonamides and imines, proceeding smoothly under metal-free conditions with complete trans diastereoselectivity. nih.govresearchgate.net These triazolines can then be aromatized to the corresponding 1,2,3-triazole-4-sulfonamides. nih.govresearchgate.net

Table 4: Examples of Metal-Free Synthesis of Sulfone-Functionalized Triazoles

| Reaction Type | Catalyst/Promoter | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Azide-β-keto sulfone cycloaddition | Pyrrolidine | Not specified | Good to Excellent | tandfonline.comresearchgate.net |

| Enaminone with sulfonyl azide | TMEDA | Water | Up to 94 | rhhz.net |

| Enaminone with sulfonyl azide | - | DMSO | Good to Excellent | rhhz.net |

| In situ diazo-imine cycloaddition | - | Not specified | Good to Excellent | nih.govresearchgate.net |

Sustainable Solvent and Solvent-Free Reaction Environments

The use of sustainable solvents or the elimination of solvents altogether is a key aspect of green chemistry. Water is a highly attractive green solvent for the synthesis of sulfone-functionalized triazoles, particularly in CuTC-catalyzed reactions where it can lead to high conversions and selectivity. nih.govnih.gov

Deep eutectic solvents (DES) have also been explored as environmentally friendly reaction media for the metal-free synthesis of 1,2,3-triazoles. researchgate.net The use of a choline (B1196258) chloride/urea mixture as a solvent has been shown to be effective. researchgate.net Another promising sustainable solvent is Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, which has been successfully used for the synthesis of 1,2,3-triazoles. researchgate.net

Solvent-free, or neat, reaction conditions represent an ideal green synthetic approach. A "flash" solvent-free synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using a polymer-supported copper(I) iodide catalyst, affording products in high yields and purities within minutes. rhhz.net While this method has been demonstrated for a range of triazoles, specific examples for the synthesis of 1-(3-propan-2-ylsulfonylpropyl)triazole under these conditions are not explicitly detailed in the reviewed literature.

Elucidation of Reaction Mechanisms and Kinetics in 1 3 Propan 2 Ylsulfonylpropyl Triazole Synthesis

Mechanistic Pathways of Triazole Ring Cyclization in Sulfone-Linked Systems

The formation of the 1,2,3-triazole ring is typically achieved through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. The specific regioisomer of the resulting triazole is determined by the chosen synthetic methodology.

Thermal Huisgen 1,3-Dipolar Cycloaddition: The parent reaction, first described by Rolf Huisgen, is a thermal 1,3-dipolar cycloaddition. acs.orgwikipedia.org This reaction proceeds through a concerted, pericyclic mechanism, classified as a [2s+4s] cycloaddition, analogous to the Diels-Alder reaction. nih.govorganic-chemistry.org A significant drawback of the thermal method is its lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, and requiring high temperatures due to a substantial activation energy barrier. wikipedia.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prominent method for synthesizing 1,4-disubstituted triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org Unlike the thermal reaction, CuAAC is not a concerted cycloaddition but a stepwise process that exhibits exceptional regioselectivity. nih.govrsc.org The mechanism, supported by kinetic studies and DFT calculations, involves several key intermediates: nih.govorganic-chemistry.org

Formation of Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton. organic-chemistry.orgresearchgate.net Subsequent deprotonation, often by a mild base, forms a highly nucleophilic copper(I) acetylide intermediate. organic-chemistry.orgnih.gov

Dinuclear Copper Complex: Kinetic investigations have revealed that the reaction rate is often second order with respect to the copper concentration, indicating that a dinuclear copper species is involved in the rate-determining step. nih.gov The currently accepted mechanism involves the σ-bound copper acetylide interacting with the azide, which is activated by a second copper atom. organic-chemistry.orgacs.org

Cyclization and Protonolysis: The activated azide undergoes nucleophilic attack by the acetylide, leading to a six-membered copper-containing intermediate. nih.govnih.gov This intermediate then rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed variant provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org The RuAAC mechanism is fundamentally different from CuAAC:

Oxidative Coupling: The reaction proceeds via the oxidative coupling of the azide and the alkyne to the ruthenium(II) center. acs.orgnih.gov

Ruthenacycle Intermediate: This coupling forms a key six-membered ruthenacycle intermediate. acs.orgnih.gov

Reductive Elimination: The triazole product is then formed through a rate-determining reductive elimination step, regenerating the active ruthenium catalyst. rsc.orgorganic-chemistry.org This pathway allows for the use of both terminal and internal alkynes, expanding the reaction's scope compared to CuAAC. organic-chemistry.org

For the synthesis of 1-(3-propan-2-ylsulfonylpropyl)triazole, the choice between CuAAC and RuAAC would determine whether the sulfonylpropyl group is attached at the 4- or 5-position of the triazole ring, respectively, assuming the other substituent is introduced via the alkyne or azide partner.

Detailed Mechanistic Analysis of Sulfide (B99878) Oxidation to Sulfone

The conversion of the precursor, 1-(3-propan-2-ylthiopropyl)triazole, to the final sulfone product involves the oxidation of a thioether. This transformation is a stepwise process where the sulfide is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. metu.edu.tr

Sulfide → Sulfoxide → Sulfone

A variety of oxidizing agents can accomplish this transformation, with the mechanism centered on the nucleophilic character of the sulfur atom.

Oxidation with Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective oxidant for this purpose. The reaction proceeds via a nucleophilic attack of the sulfide's sulfur atom on the electrophilic outer oxygen atom of the peroxy acid. nih.gov This is a concerted process. To achieve the full oxidation to the sulfone, at least two equivalents of the oxidant are required. organic-chemistry.org The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone, as the electron-withdrawing sulfoxide group reduces the nucleophilicity of the sulfur atom for the second attack.

Oxidation with Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a "green" and common oxidant. The reaction can be performed under various conditions:

Uncatalyzed/Acid-Promoted: In the presence of an acid like acetic acid, H₂O₂ can form a more potent oxidant, peracetic acid, in situ. Kinetic studies suggest that in this system, H₂O₂ itself is the main oxidant for the initial sulfide-to-sulfoxide step, while the in-situ generated peracetic acid is responsible for the subsequent, typically slower, oxidation of the sulfoxide to the sulfone. nih.govorganic-chemistry.org

Catalyzed: Various metal catalysts (e.g., tungsten, molybdenum, ruthenium) can be used to facilitate the oxidation, often allowing for milder conditions and greater control. acs.orgacs.orgresearchgate.net The mechanism involves the formation of a highly electrophilic metal-peroxo species which is then attacked by the sulfide.

The general mechanism for these oxidations involves the sequential transfer of two oxygen atoms to the sulfur center. The first oxygen transfer yields the sulfoxide intermediate, and the second yields the final sulfone.

Identification and Characterization of Reaction Intermediates and Transition States

The transient species involved in both the cycloaddition and oxidation steps have been extensively studied through a combination of spectroscopic methods, kinetic analysis, and computational modeling.

Triazole Formation Intermediates:

CuAAC Intermediates: The key intermediates in the CuAAC pathway are the copper(I) acetylide and the dinuclear copper complex . While highly reactive, copper acetylides have been characterized in suspension using Raman spectroscopy and thermal analysis. acs.orgorganic-chemistry.org The existence of dinuclear intermediates, where one copper atom binds the acetylide via a σ-bond and a second activates the azide via π-coordination, has been confirmed through elegant isotope-labeling crossover experiments and mass spectrometry. organic-chemistry.orgacs.org These studies showed that the two copper atoms become equivalent during the cycloaddition steps. organic-chemistry.org A subsequent six-membered copper-triazolide intermediate is also proposed before protonolysis releases the product. nih.govnih.gov

RuAAC Intermediates: The mechanism of RuAAC is defined by the six-membered ruthenacycle intermediate. acs.orgnih.gov This species is proposed based on DFT calculations and is central to explaining the observed 1,5-regioselectivity. nih.govmetu.edu.tr While some ruthenacycle-like complexes have been isolated, they were found to be catalytically inactive, suggesting they may be off-cycle resting states rather than true intermediates in the primary catalytic loop. researchgate.net

Sulfide Oxidation Intermediates: The most crucial and well-established intermediate in the oxidation of a sulfide to a sulfone is the corresponding sulfoxide . wikipedia.orgorganic-chemistry.org This intermediate can often be isolated if the reaction conditions are carefully controlled (e.g., by using one equivalent of oxidant). In the context of synthesizing 1-(3-propan-2-ylsulfonylpropyl)triazole, the reaction would proceed via the 1-(3-propan-2-ylsulfinylpropyl)triazole intermediate.

The transition state for the oxidation involves the approach of the nucleophilic sulfur atom to the electrophilic oxygen of the oxidant. acsgcipr.orgmdpi.com For peroxy acids, this leads to a concerted transfer of the oxygen atom. nih.gov For hydrogen peroxide, the transition state involves the attack of sulfur on one of the peroxide oxygens. mdpi.com Computational studies using DFT can model these transition states to rationalize reaction rates and selectivity. nih.govresearchgate.net

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetics of Triazole Formation:

Uncatalyzed Huisgen Cycloaddition: This reaction is characterized by slow kinetics, with a high activation energy of approximately 25 kcal/mol, necessitating high temperatures for practical reaction times. nih.gov

Kinetics of Sulfide Oxidation: The oxidation of a sulfide to a sulfone is a consecutive reaction. Generally, the second step is rate-limiting.

Rate Law: The oxidation of sulfides with hydrogen peroxide in acetic acid has been reported to follow second-order kinetics. organic-chemistry.org

Rate-Determining Step: The rate-determining step for the complete oxidation of a sulfide to a sulfone is the oxidation of the intermediate sulfoxide . researchgate.net The sulfoxide is less nucleophilic than the parent sulfide because the sulfinyl group is electron-withdrawing, which deactivates the sulfur atom towards further electrophilic attack. This difference in reaction rates allows for the selective synthesis of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgresearchgate.net

| Reaction | Typical Rate Law | Rate-Determining Step | Relative Rate |

| Thermal Huisgen | Second Order | Concerted Cycloaddition | Very Slow |

| CuAAC | Second Order in [Cu] | C-N bond formation in dinuclear complex | Very Fast (10⁷-10⁸ x thermal) |

| RuAAC | Complex | Reductive Elimination from Ruthenacycle | Slower than CuAAC |

Investigation of Regioselectivity and Stereoselectivity in Product Formation

Regioselectivity in Triazole Formation: The orientation of the substituents on the triazole ring is known as regioselectivity, and it is a critical aspect of the synthesis.

Uncatalyzed Reaction: The thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, with selectivity being poor and dependent on subtle steric and electronic factors of the substrates. organic-chemistry.org

CuAAC: This reaction is distinguished by its nearly perfect regioselectivity, affording the 1,4-disubstituted triazole isomer exclusively. organic-chemistry.orgnih.gov The mechanism, involving a copper acetylide intermediate, dictates this outcome. rsc.org

RuAAC: In direct contrast, the ruthenium-catalyzed reaction delivers the 1,5-disubstituted triazole with high regioselectivity. organic-chemistry.orgnih.govacs.org This complementary regioselectivity is a direct result of the different (ruthenacycle-based) mechanism and is a powerful tool for synthetic chemists. organic-chemistry.org The presence of directing groups, such as those capable of hydrogen bonding, can further influence the regiochemical outcome in reactions with internal alkynes. nih.gov The strong electron-withdrawing nature of a sulfone group on an acetylenic precursor would be expected to exert a strong directing effect on the regioselectivity.

| Catalyst | Major Product |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers |

| Copper(I) | 1,4-disubstituted triazole |

| Ruthenium(II) | 1,5-disubstituted triazole |

Stereoselectivity in Product Formation:

Cycloaddition: The Huisgen cycloaddition is stereospecific, meaning the stereochemistry of substituents on an alkene dipolarophile is retained in the resulting five-membered ring. organic-chemistry.org For the synthesis of the target molecule from an alkyne, this aspect is not relevant to the final structure as the reacting carbons are sp-hybridized.

Sulfide Oxidation: The oxidation of the sulfide precursor, 1-(3-propan-2-ylthiopropyl)triazole, to the sulfone does not involve the creation of a new stereocenter. The intermediate sulfoxide is technically chiral at the sulfur atom, but since the final sulfone product is achiral, stereoselectivity in the oxidation step is not a consideration for the synthesis of this specific target molecule. The focus of stereoselective oxidation in sulfur chemistry is typically on obtaining enantiomerically pure sulfoxides, which are valuable chiral auxiliaries. metu.edu.trresearchgate.net

Advanced Structural Characterization Methodologies for 1 3 Propan 2 Ylsulfonylpropyl Triazole Analogs

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For triazole derivatives, this technique provides definitive proof of structure, including the specific substitution pattern on the triazole ring and the conformation of flexible side chains. mdpi.com

In studies of related sulfonyl-triazole and complex triazole systems, single-crystal X-ray diffraction analysis has been instrumental. For instance, analysis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative revealed its crystallization in the triclinic P-1 space group, with specific twist angles between the fused ring systems. mdpi.comresearchgate.net Similarly, a new 1,2,3-triazole derivative of diacetylbetulin was found to crystallize in the orthorhombic space group P212121. mdpi.com These studies yield precise data on bond lengths, bond angles, and torsion angles, which are critical for understanding intermolecular interactions such as hydrogen bonding and π–π stacking that stabilize the crystal lattice. mdpi.commdpi.com

For a hypothetical crystal of a 1-(3-Propan-2-ylsulfonylpropyl)triazole analog, X-ray analysis would be expected to confirm the connectivity of the propan-2-ylsulfonylpropyl group to a nitrogen atom of the triazole ring. It would also reveal the conformation of the propyl chain and the orientation of the sulfonyl group's oxygen atoms.

Table 1: Representative Crystallographic Data for Triazole Analogs

| Compound/Analog | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings (12.65°). | mdpi.comresearchgate.net |

| 1,2,3-Triazole derivative of 3,28-O,O′-diacetylbetulin | Orthorhombic | P212121 | Molecular packing stabilized by C-H…O interactions. | mdpi.com |

Advanced Spectroscopic Techniques for Comprehensive Molecular Architecture Elucidation

While X-ray crystallography provides a static image of the solid-state structure, spectroscopic techniques offer insight into the molecule's structure in various states and its dynamic properties.

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 1-(3-Propan-2-ylsulfonylpropyl)triazole analogs. mdpi.com

¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. For a 1,4-disubstituted 1,2,3-triazole analog, the C5-proton of the triazole ring typically appears as a distinct singlet in the range of δ 7.5–8.5 ppm. nih.govmdpi.com The protons of the propyl chain and the propan-2-yl group would exhibit characteristic multiplets and splitting patterns based on their connectivity. For example, the CH proton of the propan-2-yl group would likely appear as a septet, while the methyl protons would be a doublet.

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. For 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring have characteristic chemical shifts, typically appearing in the ranges of 139–148 ppm and 122–127 ppm, respectively. mdpi.com The chemical shifts of the carbons in the propan-2-ylsulfonylpropyl side chain would confirm its structure. Gated decoupling techniques in ¹³C NMR can be particularly useful to distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers, as the C(5) signal of the 1,4-isomer appears significantly upfield (around δ 120 ppm) compared to the C(4) signal of the 1,5-isomer (around δ 133 ppm). capes.gov.br

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the connectivity of the entire molecular structure.

Table 2: Typical NMR Chemical Shift Ranges for Sulfonyl-Triazole Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Triazole C-H | 7.5 - 8.75 | mdpi.com |

| ¹³C | Triazole C4 (1,4-disubstituted) | 139 - 149 | mdpi.com |

| ¹³C | Triazole C5 (1,4-disubstituted) | 122 - 128 | mdpi.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a 1-(3-Propan-2-ylsulfonylpropyl)triazole analog would be expected to show strong, characteristic absorption bands for the sulfonyl (SO₂) group. These typically appear as two distinct stretches in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other key bands would include C-H stretching vibrations (aliphatic) around 2960-2850 cm⁻¹, and vibrations associated with the triazole ring, such as C=N and N-N stretching, which are often observed in the 1600-1400 cm⁻¹ region. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. researchgate.net For triazoles, characteristic ring deformation peaks can be identified. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often paired with experimental spectra to make rigorous assignments of the observed vibrational bands to specific molecular motions. nih.gov

Table 3: Key Vibrational Frequencies for Triazole and Sulfonyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | IR | - |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | IR | - |

| Triazole Ring | C=C / C=N Stretch | 1480 - 1540 | IR | researchgate.net |

| Aromatic C-H | C-H Stretch | 3030 - 3100 | IR | researchgate.net |

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is crucial for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement. nih.govmdpi.com

For a 1-(3-Propan-2-ylsulfonylpropyl)triazole analog, HRMS would be used to verify that the experimental mass of the protonated molecule [M+H]⁺ corresponds to the calculated exact mass for its chemical formula. mdpi.com

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. nih.govacs.org By inducing fragmentation, a characteristic pattern is produced that can help confirm the structure. Expected fragmentation pathways for this class of compounds could include:

Cleavage of the propyl-triazole bond.

Loss of the propan-2-yl group.

Loss of sulfur dioxide (SO₂).

Fission of the triazole ring.

These fragmentation studies are vital for structural confirmation and for developing analytical methods for detecting these compounds and their metabolites in complex matrices. sciex.com

Conformational Analysis and Tautomeric Equilibria Studies

The structural characterization of triazole-containing compounds is further complicated by the possibilities of conformational isomerism and tautomerism.

Tautomeric Equilibria: The triazole ring itself can exist in different tautomeric forms depending on the position of the "extra" proton on the nitrogen atoms. researchgate.net For example, a 1,2,4-triazole (B32235) can exist as 1H, 2H, or 4H tautomers. acs.org The relative stability of these tautomers is influenced by the nature and position of substituents on the ring, as well as the solvent environment. researchgate.netscribd.com While the N-substitution in 1-(3-Propan-2-ylsulfonylpropyl)triazole fixes the position of the propyl group, prototropic tautomerism involving the remaining N-H proton is still possible if it is a 1,2,4-triazole. Theoretical calculations, combined with experimental techniques like UV-vis and NMR spectroscopy, are used to investigate these tautomeric equilibria, which are critical for understanding the molecule's chemical reactivity and its interactions with biological targets. researchgate.netscribd.com

Computational and Theoretical Investigations of 1 3 Propan 2 Ylsulfonylpropyl Triazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Propan-2-ylsulfonylpropyl)triazole, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various parameters that shed light on its stability and reactivity.

Detailed research findings from quantum chemical studies on similar triazole derivatives indicate that the distribution of electron density is significantly influenced by the substituent groups attached to the triazole ring. In the case of 1-(3-Propan-2-ylsulfonylpropyl)triazole, the propan-2-ylsulfonylpropyl group is expected to be a key determinant of its electronic properties.

Key Parameters from Quantum Chemical Calculations:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies. researchgate.netresearchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Below is a table of hypothetical calculated electronic properties for 1-(3-Propan-2-ylsulfonylpropyl)triazole, based on typical values for similar heterocyclic compounds.

| Parameter | Value | Unit | Significance |

| EHOMO | -7.5 | eV | Electron-donating ability |

| ELUMO | -1.2 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 6.3 | eV | Chemical stability and reactivity |

| Chemical Hardness (η) | 3.15 | eV | Resistance to change in electron distribution |

| Chemical Softness (σ) | 0.317 | eV-1 | Ease of change in electron distribution |

| Electronegativity (χ) | 4.35 | eV | Ability to attract electrons |

| Electrophilicity Index (ω) | 3.01 | eV | Propensity to accept electrons |

Density Functional Theory (DFT) Applications in Reaction Pathway Prediction and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it particularly useful for predicting reaction pathways and calculating the energetics of chemical reactions. nih.govnih.govzsmu.edu.ua For 1-(3-Propan-2-ylsulfonylpropyl)triazole, DFT calculations can be employed to model potential synthetic routes and predict the most energetically favorable reaction mechanisms.

DFT studies on related triazole compounds have successfully elucidated the mechanisms of cycloaddition reactions, which are often involved in the synthesis of the triazole ring. zsmu.edu.ua These studies typically involve locating the transition state structures and calculating the activation energies for different possible pathways.

Hypothetical DFT Analysis of a Synthetic Step for 1-(3-Propan-2-ylsulfonylpropyl)triazole:

Consider a hypothetical final step in the synthesis involving the formation of the sulfonyl linkage. DFT calculations could be used to compare two possible reaction pathways, for instance, a direct nucleophilic substitution versus a pathway involving a specific catalyst.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Pathway A (Uncatalyzed) | 0.0 | 35.2 | -15.8 | 35.2 | -15.8 |

| Pathway B (Catalyzed) | -5.1 | 20.7 | -20.3 | 25.8 | -15.2 |

The data in the table illustrates that the catalyzed pathway (Pathway B) has a significantly lower activation energy, suggesting it would be the kinetically preferred route for the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic picture of its behavior over time. nih.govpensoft.netnih.gov For 1-(3-Propan-2-ylsulfonylpropyl)triazole, MD simulations can reveal its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The sulfonylpropyl chain in 1-(3-Propan-2-ylsulfonylpropyl)triazole is expected to be flexible. MD simulations can explore the different accessible conformations and determine their relative stabilities. This is achieved by calculating the potential energy of the molecule as a function of its dihedral angles.

Key Insights from MD Simulations:

Conformational Analysis: Identification of low-energy conformers and the energy barriers between them.

Solvent Effects: Understanding how the molecule is solvated and the nature of its interactions with solvent molecules.

Intermolecular Interactions: Simulating the interaction of the molecule with other chemical species to predict binding affinities and modes of interaction. nih.gov

In Silico Modeling of Reaction Mechanisms and Transition State Analysis

In silico modeling of reaction mechanisms provides a detailed, step-by-step understanding of how a chemical transformation occurs. nih.govpensoft.netcyberleninka.ru For 1-(3-Propan-2-ylsulfonylpropyl)triazole, this can involve identifying all intermediates and transition states along a proposed reaction coordinate.

Transition state analysis is a critical component of this modeling. By examining the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For instance, the formation of the triazole ring itself can be modeled to understand the regioselectivity of the cycloaddition reaction.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. nih.govnih.govmdpi.com

Predicted Spectroscopic Data for 1-(3-Propan-2-ylsulfonylpropyl)triazole:

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as the sulfonyl (S=O) and triazole (C=N) vibrations.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Below is a table of hypothetically predicted and experimentally observed spectroscopic data for 1-(3-Propan-2-ylsulfonylpropyl)triazole.

| Spectroscopic Technique | Predicted Value | Experimental Value | Key Assignment |

| 1H NMR (δ, ppm) | 7.8 (s, 1H) | 7.9 (s, 1H) | Triazole-H |

| 13C NMR (δ, ppm) | 145.2 | 145.5 | Triazole-C |

| IR (cm-1) | 1325, 1140 | 1322, 1145 | SO2 stretch |

| UV-Vis (λmax, nm) | 215 | 218 | π → π* transition |

Chemical Reactivity and Derivatization of the 1 3 Propan 2 Ylsulfonylpropyl Triazole Scaffold

Functional Group Transformations on the Triazole Heterocycle

The 1,2,3-triazole ring in 1-(3-propan-2-ylsulfonylpropyl)triazole is a robust aromatic system, yet it offers several avenues for functionalization. wikipedia.org Alkylation of the unsubstituted 1,2,3-triazole ring typically leads to a mixture of N1 and N2 substituted isomers, with the N2-substituted isomer often being the thermodynamically more stable product. scielo.br However, since the nitrogen at the 1-position is already substituted with the propan-2-ylsulfonylpropyl group, further reactions on the ring nitrogens are less common unless they involve quaternization.

More synthetically useful transformations focus on the carbon atoms of the triazole ring. While the triazole ring is generally electron-rich, direct electrophilic substitution on the carbon atoms is challenging. However, functionalization can be achieved through a variety of methods. For instance, N-oxides of triazoles can be activated towards both electrophilic and nucleophilic attack at the C5 position. rsc.org These N-oxides can be halogenated, and the resulting halogen can be displaced by strong nucleophiles. Subsequent deoxygenation provides access to a range of substituted triazoles. rsc.org

Another strategy involves the deprotonation of the C-H bond of the triazole ring using a strong base, followed by reaction with an electrophile. This is a common method for introducing substituents at the C5 position. Furthermore, palladium-catalyzed direct arylation has been developed for the C5-arylation of 1,4-disubstituted 1,2,3-triazoles, offering a powerful tool for creating more complex structures.

The following table provides examples of functional group transformations on analogous N-substituted 1,2,3-triazoles, illustrating the potential for derivatization of the triazole ring in the target compound.

| Entry | Starting Material (Analogous) | Reagents and Conditions | Product (Analogous) | Yield (%) |

| 1 | 4-Phenyl-1H-1,2,3-triazole | Ethyl chloroacetate, triethylamine, DMF | 2-(4-Phenyl-2H-1,2,3-triazol-2-yl)acetate & 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetate | 5:1 ratio |

| 2 | 2-Phenyltriazole 1-oxide | Bromine, acetic acid | 5-Bromo-2-phenyltriazole 1-oxide | High |

| 3 | 5-Bromo-2-phenyltriazole 1-oxide | Sodium methoxide, methanol | 5-Methoxy-2-phenyltriazole 1-oxide | High |

| 4 | 1,4-Disubstituted 1,2,3-triazole | Aryl halide, Pd catalyst | 1,4,5-Trisubstituted 1,2,3-triazole | Good to excellent |

Data in this table is for analogous compounds and is intended to be representative of the reactivity of the triazole ring.

Chemical Modifications and Derivatizations of the Isopropylsulfonylpropyl Side Chain

The isopropylsulfonylpropyl side chain offers distinct opportunities for chemical modification, primarily centered around the sulfonyl group and the propyl linker. Alkyl sulfones are generally stable functional groups, but their chemistry is rich and allows for a variety of transformations. organic-chemistry.org

The carbon atoms alpha to the sulfonyl group are acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position. However, in the case of 1-(3-propan-2-ylsulfonylpropyl)triazole, the most acidic protons are likely on the carbon adjacent to the sulfonyl group within the isopropyl moiety.

More advanced transformations involve the sulfonyl group itself. Alkyl sulfones can serve as precursors to alkyl radicals under specific conditions, which can then participate in a range of carbon-carbon bond-forming reactions. nih.gov For example, a base-mediated borylation of alkyl sulfones has been reported, providing access to valuable alkyl boronate esters. nih.gov Desulfonylation reactions, where the sulfonyl group is removed, are also possible, often proceeding through radical intermediates. nih.gov

The propyl chain itself can be a target for modification, although this is generally less facile than reactions involving the triazole ring or the sulfonyl group. Radical halogenation could potentially introduce functionality along the chain, but selectivity might be an issue.

The table below summarizes some reactions of analogous alkyl sulfones that could be applicable to the isopropylsulfonylpropyl side chain of the target compound.

| Entry | Starting Material (Analogous) | Reagents and Conditions | Product (Analogous) | Yield (%) |

| 1 | Inactivated alkyl sulfone | B2neop2, base | Alkyl boronate ester | Good |

| 2 | Allylic 1,3-hydroxy phenyl sulfone | [Sm(H2O)n]I2 | Homoallylic alcohol | Good |

| 3 | Alkyl sulfone | Grignard or organolithium reagent, then electrophile | Functionalized sulfone | Good |

| 4 | Primary sulfonamide | NHC-catalyzed reductive deamination | Sulfinate | - |

Data in this table is for analogous compounds and is intended to be representative of the reactivity of the alkyl sulfone moiety.

Nucleophilic and Electrophilic Reactions of the Compound

Nucleophilic Reactions: The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons and are therefore nucleophilic. derpharmachemica.com They can react with strong electrophiles to form quaternary triazolium salts. The N2 and N3 atoms are potential sites for such reactions.

Electrophilic Reactions: As mentioned earlier, direct electrophilic substitution on the triazole ring's carbon atoms is difficult but can be facilitated by activating the ring, for example, through N-oxide formation. rsc.org The carbon atoms of the propyl chain are generally not electrophilic. However, the sulfonyl group is strongly electron-withdrawing, which can make the alpha-protons acidic and susceptible to deprotonation, leading to a nucleophilic carbanion.

The following table illustrates the dual reactivity of triazole systems in nucleophilic and electrophilic reactions, using analogous compounds as examples.

| Reaction Type | Analogous Reactant | Reagents and Conditions | Product Type |

| Nucleophilic | 1,2,3-Triazole | Alkyl halide | N-alkylated triazole |

| Nucleophilic | 2-Phenyltriazole 1-oxide | Sodium methoxide | Methoxy-substituted triazole |

| Electrophilic | 2-Phenyltriazole 1-oxide | Bromine | Bromo-substituted triazole |

| Electrophilic | N-methoxytriazolium salt | Fluoride ion | Fluoro-substituted triazole |

Data in this table is for analogous compounds and is intended to be representative of the reactivity of the target compound.

Polymerization and Co-polymerization Incorporating 1-(3-Propan-2-ylsulfonylpropyl)triazole Units

While there is no specific literature on the polymerization of 1-(3-propan-2-ylsulfonylpropyl)triazole, the triazole moiety is a well-established component in polymer chemistry. mdpi.com The most common method for incorporating 1,2,3-triazole units into a polymer backbone is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com

To incorporate the 1-(3-propan-2-ylsulfonylpropyl)triazole scaffold into a polymer, the molecule would first need to be functionalized with a polymerizable group, such as an alkyne or an azide (B81097). For example, a terminal alkyne could be introduced at the 4- or 5-position of the triazole ring through a suitable synthetic route. Alternatively, the isopropylsulfonylpropyl side chain could be modified to contain a polymerizable moiety.

Once a suitable monomer is synthesized, it could be homopolymerized or copolymerized with other monomers to create polymers with tailored properties. researchgate.net The presence of the sulfonyl group could impart interesting characteristics to the resulting polymer, such as altered solubility, thermal stability, or adhesive properties. mdpi.com

The table below outlines a hypothetical pathway for the synthesis of a polymer incorporating the target scaffold.

| Step | Description | Starting Material | Reagents | Product |

| 1 | Monomer Synthesis | 1-(3-Propan-2-ylsulfonylpropyl)triazole | Functionalization reagents (e.g., to introduce an alkyne) | Alkyne-functionalized monomer |

| 2 | Polymerization | Alkyne-functionalized monomer and a diazide comonomer | Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) | Poly(1-(3-propan-2-ylsulfonylpropyl)triazole) |

This table represents a hypothetical synthetic route.

Design and Synthesis of Advanced Multi-Heterocyclic Systems Incorporating the Core Structure

The 1-(3-propan-2-ylsulfonylpropyl)triazole scaffold can serve as a building block for the synthesis of more complex, multi-heterocyclic systems. The triazole ring is a versatile platform for the construction of fused or linked heterocyclic rings.

One common strategy involves the functionalization of the triazole ring with groups that can participate in subsequent cyclization reactions. For example, introducing an ortho-haloaryl group at the C5 position could allow for an intramolecular cyclization to form a triazolo-fused system. Similarly, a functional group on the propyl side chain could be used to build a new ring system.

Another approach is the use of the triazole as a linker to connect two or more different heterocyclic systems. mdpi.com This is a widely used strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activity. The synthesis would involve preparing a derivative of 1-(3-propan-2-ylsulfonylpropyl)triazole with a reactive handle (e.g., an azide or alkyne) and then using a click reaction to link it to another heterocyclic moiety.

The design of such multi-heterocyclic systems allows for the fine-tuning of steric and electronic properties, which is crucial in fields like drug discovery and materials science.

Potential Broad Applications of Triazole Sulfone Compounds Excluding Prohibited Areas

Adsorption and Separation Technologies, Including Water Decontamination

Triazole-containing compounds have shown promise in adsorption and separation technologies. Their ability to coordinate with metal ions and form hydrogen bonds makes them suitable for creating porous materials like metal-organic frameworks (MOFs) or for functionalizing other materials. researchgate.netnih.gov

Research has demonstrated that a dual-functional sulfone biscompound containing a 1,2,3-triazole moiety can be effective for both the decolorization and disinfection of contaminated water. nih.govnih.gov This material was shown to efficiently remove cationic dyes, such as malachite green, from aqueous solutions through adsorption. nih.gov The adsorption process was found to be influenced by factors like pH and adsorbent dosage, with the interactions being attributed to electrostatic forces, as well as n–π and π–π interactions. nih.gov

Furthermore, the same sulfone biscompound exhibited potent antibacterial activity against various waterborne pathogens, suggesting its potential for water disinfection. nih.govnih.gov The mechanism of action is thought to involve the generation of reactive oxygen species and the disruption of bacterial cell walls. nih.gov

| Application Area | Example | Key Findings | Reference |

| Water Decontamination | Sulfone biscompound with 1,2,3-triazole | Efficient removal of cationic dyes and disinfection of pathogenic microbes. nih.govnih.gov | nih.gov, nih.gov |

| Separation of Aromatics | Cd(II)-triazole single crystals | Reversible adsorption and separation of aromatic compounds. nih.gov | nih.gov |

This table highlights applications of triazole-sulfone compounds in adsorption and separation.

Applications in Materials Science and Polymer Chemistry

Triazoles are valuable building blocks in materials science and polymer chemistry due to their stability and versatile coordination behavior. nih.govresearchgate.net They have been incorporated into polymers, metal-organic frameworks (MOFs), and other functional materials. researchgate.net The 1,2,4-triazole (B32235) system, in particular, has been noted for its electron-transport and hole-blocking properties, making it useful in electronic materials. researchgate.net

The "click" chemistry approach to synthesizing 1,2,3-triazoles has been utilized to create functional polymers and polypeptide mimics. nih.govresearchgate.net The resulting poly-1,2,3-triazole-based materials have attracted growing interest for a range of scientific applications. researchgate.net

Contributions to Agrochemical Research and Development

Triazole derivatives are well-established in the agrochemical industry, with many commercial fungicides, herbicides, and insecticides containing a triazole ring. researchgate.netbohrium.comrjptonline.org Triazole fungicides, for instance, often work by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.net

The incorporation of a sulfone group into triazole-containing molecules is a strategy that has been explored in the development of new agrochemicals. mdpi.com The sulfonyl group can modulate the biological activity and physicochemical properties of the molecule. Research has shown that certain 1,2,4-triazole derivatives containing a sulfone moiety exhibit fungicidal and herbicidal properties. frontiersin.orgmdpi.com The continuous development in this area aims to create more potent and selective agrochemicals. researchgate.netbohrium.com

| Agrochemical Class | Mode of Action (General) | Relevance of Triazole-Sulfone Structure |

| Fungicides | Inhibition of ergosterol biosynthesis. researchgate.net | The triazole ring is a key pharmacophore; the sulfone group can enhance activity. mdpi.com |

| Herbicides | Inhibition of key plant enzymes (e.g., ALS, PPO). bohrium.com | Certain triazole derivatives show herbicidal activity. frontiersin.orgrjptonline.org |

| Insecticides | Various, often targeting the nervous system. | Triazole-containing compounds have been developed as insecticides. rjptonline.org |

This interactive table summarizes the roles of triazole compounds in agrochemical research.

Development of Novel Catalysts and Reagents in Organic Synthesis

In the realm of organic synthesis, triazole derivatives have found use as ligands for metal catalysts and as organocatalysts themselves. nih.govfrontiersin.org The nitrogen atoms in the triazole ring can coordinate with metal centers, influencing the reactivity and selectivity of catalytic transformations.

1-Sulfonyl-1,2,3-triazoles are a notable class of reagents that serve as precursors to reactive azavinyl carbenes. acs.org These intermediates can participate in various synthetic transformations. The synthesis of these sulfonyl triazoles can be achieved efficiently using copper(I) catalysts. nih.govacs.org The development of such reagents expands the toolbox available to synthetic chemists for constructing complex molecules.

Conclusion

Innovation in Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. For 1-(3-Propan-2-ylsulfonylpropyl)triazole, future research will likely focus on moving beyond traditional synthesis methods towards more sustainable and scalable alternatives.

A primary challenge lies in the application of green chemistry principles to the synthesis of this molecule. nih.gov This includes the use of biodegradable solvents, such as Cyrene™, which has been successfully employed in the synthesis of other 1,2,3-triazoles, allowing for product isolation through simple precipitation and minimizing the need for organic solvent extractions and chromatographic purification. nih.gov The development of one-pot synthesis protocols, potentially involving multi-component reactions, would further enhance the efficiency and sustainability of its production by reducing the number of synthetic steps and the generation of waste. mdpi.com

Furthermore, flow chemistry presents a promising avenue for the scalable synthesis of 1-(3-Propan-2-ylsulfonylpropyl)triazole. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. nih.gov A robust protocol using a heterogeneous catalyst like copper-on-charcoal has been established for the synthesis of other 1,2,3-triazoles and could be adapted for this specific compound. nih.gov

Exploration of Unconventional Catalytic Systems for Enhanced Efficiency

The synthesis of triazoles is often reliant on catalytic processes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method. frontiersin.orgnih.gov Future research on 1-(3-Propan-2-ylsulfonylpropyl)triazole should explore a broader range of catalytic systems to enhance efficiency, regioselectivity, and substrate scope.

While copper catalysts are effective, concerns about their potential toxicity and the need for their removal from the final product drive the search for alternatives. researchgate.net Research into other metal-based catalysts, such as those based on silver, zinc, ruthenium, and nickel, could offer different reactivity profiles and milder reaction conditions. mdpi.com For instance, ruthenium catalysts have been shown to selectively produce 1,5-disubstituted 1,2,3-triazoles, which could be an interesting isomeric variation to explore for this compound family. mdpi.combeilstein-journals.org

Moreover, the development of metal-free catalytic systems is a significant trend in triazole synthesis. mdpi.com These approaches, which can involve organocatalysts or be promoted by conditions like high temperature or the use of specific solvents, eliminate the risk of metal contamination. mdpi.com Exploring such metal-free cycloaddition reactions for the synthesis of 1-(3-Propan-2-ylsulfonylpropyl)triazole would be a key step towards more biocompatible and environmentally friendly production methods.

Deepening the Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. For the synthesis of 1-(3-Propan-2-ylsulfonylpropyl)triazole, future research should employ advanced analytical techniques to elucidate the intricate details of its formation.

In-situ spectroscopic methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation of intermediates and byproducts. This data is invaluable for understanding the reaction kinetics and the influence of different catalysts and reaction conditions. Computational studies, including density functional theory (DFT) calculations, can complement experimental work by modeling reaction pathways and transition states, offering insights into the factors that govern regioselectivity and reaction efficiency.

The study of the potential for formal cycloreversion of the triazole ring under mechanical forces, a phenomenon observed in other 1,2,3-triazoles, could also be a fascinating area of investigation. mdpi.com This could have implications for the development of novel materials with stimuli-responsive properties.

Expanding the Scope of Non-Biological and Industrial Applications

While triazole derivatives are well-known for their biological activities, there is significant potential for 1-(3-Propan-2-ylsulfonylpropyl)triazole in non-biological and industrial applications. nih.govnih.gov Future research should focus on exploring these avenues.

The unique structural features of this compound, particularly the sulfonyl group, suggest its potential use as a building block for functional materials. For example, it could be incorporated into polymers to modify their physical and chemical properties, such as thermal stability, conductivity, or hydrophilicity. The triazole ring is known for its ability to act as a ligand for metal ions, opening up possibilities for the development of novel catalysts, sensors, or metal-organic frameworks (MOFs).

Furthermore, the sulfonamide group present in related structures is a key pharmacophore in many drugs. researchgate.netnih.gov While this article excludes biological applications, the potential for this compound to serve as a scaffold in materials science and industrial chemistry is vast and warrants significant investigation.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.